9-(3,5-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
9-(3,5-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
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Mechanism of Action
Target of Action
F3235-0457, also known as MK-0457 , is a small molecule inhibitor of the Aurora kinase family . Its primary targets include wild type and T315I BCR/ABL and FLT-3 . These targets play crucial roles in cell proliferation and survival, particularly in the context of leukemia .
Mode of Action
MK-0457 interacts with its targets by binding to the ATP-binding site of the kinases, thereby inhibiting their activity . This inhibition leads to a reduction in BCR/ABL phosphorylation, a key event in the activation of downstream signaling pathways that promote cell survival and proliferation . The compound has shown activity in preclinical models of solid tumors and FLT-3 driven leukemia .
Biochemical Pathways
The inhibition of Aurora kinases and BCR/ABL by MK-0457 affects several biochemical pathways. It induces apoptosis in BCR/ABL positive cells, including those with the T315I mutation . This is evidenced by the activation of caspase 3 and poly (ADP-ribose) polymerase (PARP), key players in the apoptotic pathway .
Pharmacokinetics
Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion . These properties significantly impact a drug’s efficacy and safety profile.
Result of Action
The molecular and cellular effects of MK-0457’s action include the induction of apoptosis in BCR/ABL positive cells, including those with the T315I mutation . This is evidenced by the activation of caspase 3 and poly (ADP-ribose) polymerase (PARP), key players in the apoptotic pathway . Additionally, the compound reduces BCR/ABL phosphorylation, a key event in the activation of downstream signaling pathways that promote cell survival and proliferation .
Properties
IUPAC Name |
9-(3,5-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-11-8-12(2)10-13(9-11)22-6-5-7-23-14-15(19-17(22)23)20(3)18(25)21(4)16(14)24/h8-10H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHBPDOOEGEKIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.